ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate
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Overview
Description
Ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate is a synthetic compound that belongs to the class of beta-carboline derivatives. Beta-carbolines are a group of naturally occurring and synthetic alkaloids known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties . The compound’s structure includes an indole moiety, which is a common feature in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone to form the beta-carboline core.
Introduction of the 2-methoxyphenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where the beta-carboline core is coupled with a 2-methoxyphenyl boronic acid in the presence of a palladium catalyst.
Carbamate formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its neuroprotective and anti-inflammatory properties.
Medicine: Potential therapeutic agent for neurodegenerative diseases and cancer.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate involves its interaction with various molecular targets:
Neuroprotective effects: The compound may inhibit the activity of enzymes involved in oxidative stress, such as monoamine oxidase.
Anti-inflammatory effects: It may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-kB.
Anticancer effects: The compound may induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate can be compared with other beta-carboline derivatives:
Harmine: Another beta-carboline with similar neuroprotective properties but different pharmacokinetic profiles.
Harmaline: Known for its psychoactive effects and used in traditional medicine.
Tetrahydro-beta-carboline: A reduced form with different biological activities.
This compound stands out due to its unique combination of neuroprotective, anti-inflammatory, and anticancer properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl N-[1-(2-methoxyphenyl)-9H-pyrido[3,4-b]indol-8-yl]carbamate |
InChI |
InChI=1S/C21H19N3O3/c1-3-27-21(25)23-16-9-6-8-13-14-11-12-22-19(20(14)24-18(13)16)15-7-4-5-10-17(15)26-2/h4-12,24H,3H2,1-2H3,(H,23,25) |
InChI Key |
NZGHSHRBCLQGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1NC3=C2C=CN=C3C4=CC=CC=C4OC |
Origin of Product |
United States |
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